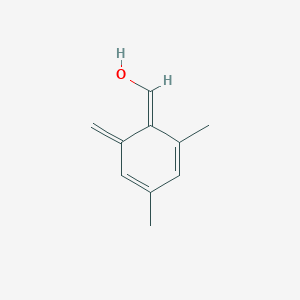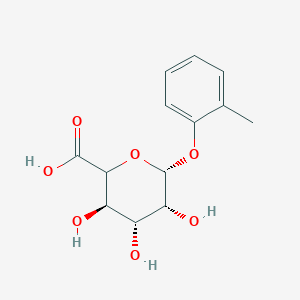
3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is a synthetic analogue of thymidine monophosphate It is characterized by the substitution of a fluorine atom at the 3’ position of the deoxyribose sugar and the presence of a disodium salt
Mechanism of Action
Target of Action
The primary target of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is Thymidylate kinase . This enzyme plays a crucial role in the synthesis of DNA, as it is involved in the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), an essential step in the DNA synthesis pathway .
Mode of Action
3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt acts as a substrate for Thymidylate kinase . It mimics the natural substrate of the enzyme, thymidine monophosphate, and competes for binding to the active site of the enzyme
Biochemical Pathways
The compound affects the DNA synthesis pathway by interacting with Thymidylate kinase . This interaction could potentially disrupt the normal functioning of the pathway, leading to downstream effects such as inhibition of DNA replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt typically involves the fluorination of thymidine followed by phosphorylation. The process begins with the selective fluorination of thymidine at the 3’ position. This is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The fluorinated thymidine is then subjected to phosphorylation using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The final step involves the conversion of the monophosphate to its disodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Phosphorylation: The compound can be further phosphorylated to form diphosphate and triphosphate derivatives.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)
Phosphorylating Agents: Phosphorus oxychloride (POCl3)
Bases: Pyridine, Sodium Hydroxide
Major Products Formed
Diphosphate and Triphosphate Derivatives: Formed through further phosphorylation.
Dephosphorylated Products: Resulting from hydrolysis of the phosphate group.
Scientific Research Applications
3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleoside analogues and other complex molecules.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit thymidylate kinase, an enzyme crucial for DNA replication in rapidly dividing cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Comparison with Similar Compounds
3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is unique due to the presence of the fluorine atom at the 3’ position, which enhances its stability and resistance to enzymatic degradation. Similar compounds include:
3’-Deoxy-3’-fluorothymidine: Lacks the phosphate group, making it less effective in inhibiting thymidylate kinase.
3’-Deoxy-3’-fluorothymidine-5’-diphosphate: A more potent inhibitor but less stable due to the presence of additional phosphate groups.
3’-Deoxy-3’-fluorothymidine-5’-triphosphate: Highly potent but prone to rapid degradation in biological systems.
Properties
CAS No. |
1316845-74-5 |
|---|---|
Molecular Formula |
C₁₀H₁₂FN₂Na₂O₇P |
Molecular Weight |
368.16 |
Synonyms |
3’-Deoxy-3’-fluoro-5’-thymidylic Acid Disodium; 2’,3’-Dideoxy-3’-fluoro-5-_x000B_methyluridine 5’-(Dihydrogen Phosphate) Disodium; 3’-Deoxy-3’-fluorothymidine Monophosphate Disodium; 3’-Fluoro-3’-deoxythymidine Monophosphate Disodium; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)


